N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-(1H-tetrazol-1-yl) substituent on the benzoyl moiety and a branched 4-phenylbutan-2-yl group on the amide nitrogen. The tetrazole group is a heterocyclic aromatic ring system known for its metabolic stability and role as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O/c1-14(10-11-15-6-3-2-4-7-15)20-18(24)16-8-5-9-17(12-16)23-13-19-21-22-23/h2-9,12-14H,10-11H2,1H3,(H,20,24) |
InChI Key |
OCROFVRTSFQCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide under reflux conditions.
Attachment of the Phenylbutyl Group: The phenylbutyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-phenylbutan-2-yl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Benzamide: The final step involves coupling the tetrazole-substituted benzene with the phenylbutyl group to form the desired benzamide. This can be achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylbutyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted tetrazoles
Scientific Research Applications
N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole-containing molecules.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner. The phenylbutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthetic methodologies, and key properties:
Key Comparisons:
- Functional Groups: The tetrazole in the target compound provides strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with triazole-thiones (), which exhibit tautomerism and reduced acidity .
Synthetic Methods :
Spectroscopic Data :
- Benzimidazole derivatives () are linked to antimicrobial activity, whereas sulfonyl-triazoles () may target enzymes like carbonic anhydrase .
Structural and Electronic Analysis
Biological Activity
N-(4-phenylbutan-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 298.39 g/mol. The compound features a phenylbutanamine moiety linked to a tetrazole ring and a benzamide structure, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The tetrazole ring may play a role in modulating receptor activity by acting as a bioisostere for carboxylic acids, potentially enhancing binding affinity and selectivity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzamide derivatives, including those containing tetrazole rings. For instance, a related compound demonstrated significant antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA) .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| TXH9179 | Antibacterial | Staphylococcus aureus | < 10 |
| N-(4-phenylbutan-2-yl)-... | Antimicrobial (predicted) | Various pathogens | TBD |
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines. For example, derivatives with tetrazole rings exhibited selective cytotoxicity against cancer cells without affecting normal cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of benzamide derivatives against clinical isolates of MRSA. The results indicated that certain modifications to the benzamide structure could enhance antimicrobial potency while minimizing cytotoxicity .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that the introduction of different substituents on the tetrazole ring significantly influenced biological activity. For instance, compounds with longer aliphatic chains showed improved selectivity indices and lower cytotoxicity .
- In Vivo Studies : In vivo models demonstrated that certain benzamide derivatives were effective in reducing bacterial load in infected tissues without significant side effects, highlighting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
